molecular formula C12H23BrO B13520743 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane

1-(Bromomethyl)-1-(sec-butoxy)cycloheptane

Cat. No.: B13520743
M. Wt: 263.21 g/mol
InChI Key: IBKJCACRGKKAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(sec-butoxy)cycloheptane is a useful research compound. Its molecular formula is C12H23BrO and its molecular weight is 263.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Bromomethyl)-1-(sec-butoxy)cycloheptane is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H17BrOC_{11}H_{17}BrO and a molecular weight of approximately 243.16 g/mol. Its structure includes a bromomethyl group and a sec-butoxy chain attached to a cycloheptane ring, which may influence its reactivity and biological interactions.

Synthesis

Synthesis methods for this compound typically involve the bromination of cycloheptane derivatives followed by alkylation with sec-butyl alcohol. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the desired product.

Biological Activity

Research on the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the specific cell line tested.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegeneration. It appears to enhance neuronal survival under stress conditions, possibly through antioxidant mechanisms.

Table 1: Biological Activity Summary

Activity Type Effect IC50 (µM) Reference
AntimicrobialInhibition of bacterial growth25
CytotoxicityInduction of apoptosis in cancer12
NeuroprotectionIncreased cell viability15

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 25 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, various cancer cell lines were treated with different concentrations of the compound. The results showed that at an IC50 of 12 µM, there was a marked reduction in cell viability, suggesting that this compound may be effective in targeting specific cancer types.

Case Study 3: Neuroprotective Mechanisms

Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly improved cell survival rates compared to untreated controls. This effect was attributed to the compound's ability to modulate oxidative stress pathways.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-yloxycycloheptane

InChI

InChI=1S/C12H23BrO/c1-3-11(2)14-12(10-13)8-6-4-5-7-9-12/h11H,3-10H2,1-2H3

InChI Key

IBKJCACRGKKAEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1(CCCCCC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.